molecular formula C14H23N5 B11735484 1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine CAS No. 1856085-10-3

1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine

Cat. No.: B11735484
CAS No.: 1856085-10-3
M. Wt: 261.37 g/mol
InChI Key: CCRXENHUFUYXEW-UHFFFAOYSA-N
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Description

1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common approach is the condensation of appropriate pyrazole derivatives with alkylating agents under controlled conditions. For instance, the reaction may start with the preparation of 1-ethyl-3-methyl-1H-pyrazol-5-amine, followed by alkylation with 1-(2-methylpropyl)-1H-pyrazol-5-ylmethyl chloride in the presence of a base such as sodium hydride or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are common, where the amino group can be substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro or oxo derivatives, while substitution reactions can produce a variety of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-ethyl-1H-pyrazol-5-amine: A simpler pyrazole derivative with similar structural features.

    3-methyl-1H-pyrazol-5-amine: Another related compound with a different substitution pattern.

    1-(2-methylpropyl)-1H-pyrazol-5-amine: Shares the isobutyl group with the target compound.

Uniqueness

1-ethyl-3-methyl-N-{[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-5-amine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its multi-functional nature makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

1856085-10-3

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

2-ethyl-5-methyl-N-[[2-(2-methylpropyl)pyrazol-3-yl]methyl]pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-5-18-14(8-12(4)17-18)15-9-13-6-7-16-19(13)10-11(2)3/h6-8,11,15H,5,9-10H2,1-4H3

InChI Key

CCRXENHUFUYXEW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC(=N1)C)NCC2=CC=NN2CC(C)C

Origin of Product

United States

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